molecular formula C11H13N B1347127 2,6-dimethyl-N-prop-2-ynyl-aniline CAS No. 74248-48-9

2,6-dimethyl-N-prop-2-ynyl-aniline

Cat. No.: B1347127
CAS No.: 74248-48-9
M. Wt: 159.23 g/mol
InChI Key: ISACQIQEYNRYHZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-prop-2-ynyl-aniline (CAS: 74248-48-9) is an aromatic amine derivative featuring a benzene ring substituted with methyl groups at the 2- and 6-positions and a propargyl (prop-2-ynyl) group attached to the nitrogen atom. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in applications requiring terminal alkyne reactivity, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis . Its moderate steric hindrance (due to methyl substituents) and secondary amine nature distinguish it from bulkier or more reactive analogues.

Properties

IUPAC Name

2,6-dimethyl-N-prop-2-ynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h1,5-7,12H,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISACQIQEYNRYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305976
Record name 2,6-dimethyl-N-prop-2-ynyl-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74248-48-9
Record name NSC172999
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethyl-N-prop-2-ynyl-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-prop-2-ynyl-aniline typically involves the alkylation of 2,6-dimethylaniline with propargyl bromide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-prop-2-ynyl-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-ynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.

Scientific Research Applications

2,6-dimethyl-N-prop-2-ynyl-aniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-prop-2-ynyl-aniline involves its interaction with molecular targets such as enzymes and receptors. The prop-2-ynyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between 2,6-dimethyl-N-prop-2-ynyl-aniline and two analogues:

Table 1: Structural Comparison

Compound Name Aromatic Substituents N-Substituent Molecular Formula CAS Number Reference
This compound 2,6-dimethyl Prop-2-ynyl C₁₂H₁₅N 74248-48-9
trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline 2,6-diisopropyl Pyridylmethylene (Schiff base) C₂₀H₂₅N₂ 908294-68-8
2,6-Diisopropylaniline 2,6-diisopropyl None (primary amine) C₁₂H₁₉N 24544-04-5
Key Observations:

Aromatic Substituents: The methyl groups in the target compound impose less steric hindrance than the diisopropyl groups in the analogues, which feature branched isopropyl moieties .

N-Substituents: The propargyl group in this compound introduces a terminal alkyne, enabling click chemistry . The pyridylmethylene group in the Schiff base analogue () creates a conjugated imine system, which can act as a ligand in coordination chemistry .

Electronic and Steric Effects

Table 2: Comparative Properties

Property This compound trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline 2,6-Diisopropylaniline
Steric Hindrance Moderate High High
Basicity (Relative) Lower (secondary amine) Very Low (imine) Higher (primary amine)
Reactivity Propargyl (CuAAC, polymerization) Schiff base (hydrolysis, metal coordination) Alkylation/acylation
Detailed Analysis:
  • para substitution) . The propargyl group in the target compound is linear, minimizing steric interference while maintaining reactivity .
  • Electronic Effects :

    • Methyl groups are electron-donating, enhancing the electron density of the aromatic ring. In contrast, the pyridylmethylene group (electron-withdrawing via conjugation) reduces electron density at the imine nitrogen, lowering basicity .
    • The primary amine in 2,6-diisopropylaniline has higher electron density at nitrogen, making it more nucleophilic than the secondary amine in the target compound .

Biological Activity

2,6-Dimethyl-N-prop-2-ynyl-aniline (CAS No. 74248-48-9) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13N
  • IUPAC Name : 2,6-dimethyl-N-prop-2-ynylaniline
  • Structure : The compound features a prop-2-ynyl group attached to a dimethyl-substituted aniline, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The prop-2-ynyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can significantly affect biochemical pathways and cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity :
    • A study involving various substituted semicarbazones derived from this compound demonstrated significant anticonvulsant effects in animal models. For example, one derivative increased GABA levels by 118% and inhibited GABA transaminase enzyme activity both in vitro and ex vivo .
  • Antitumor Potential :
    • Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in xenograft models. This potential is linked to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .
  • Enzyme Inhibition :
    • The compound has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates and potentially altering drug efficacy and toxicity profiles.

Case Study 1: Anticonvulsant Activity

In a study published in PubMed, researchers designed N4-(2,6-dimethylphenyl) semicarbazones as hybrid compounds exhibiting anticonvulsant properties. One specific compound demonstrated efficacy across multiple seizure models without neurotoxicity or hepatotoxicity, highlighting the therapeutic potential of derivatives of this compound .

Case Study 2: Tumor Growth Inhibition

A study explored the effects of indole-based compounds related to this compound on tumor growth in head and neck cancer models. Results indicated significant inhibition of tumor growth, suggesting that structural modifications could enhance antitumor activity .

Research Findings Summary Table

Study Focus Findings Reference
Anticonvulsant ActivityIncreased GABA levels; inhibition of GABA transaminase
Tumor Growth InhibitionSignificant inhibition in xenograft models
Enzyme InteractionModulation of cytochrome P450 activity

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